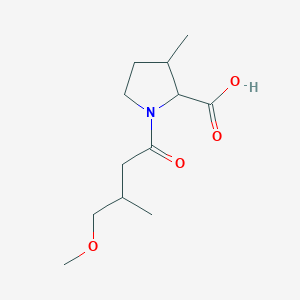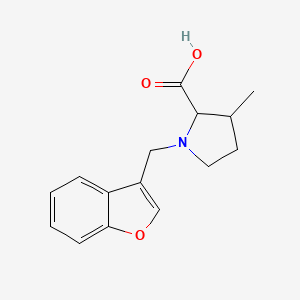![molecular formula C11H17N3O3 B6628051 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)
2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid, also known as EMPA, is a chemical compound that belongs to the class of pyrazole derivatives. EMPA has been widely studied for its potential applications in the field of biomedicine.
作用机制
The mechanism of action of 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid is based on its ability to inhibit the activity of specific proteins in the body. In cancer research, 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid inhibits the activity of mTOR, which is a protein that regulates cell growth and division. By blocking the activity of mTOR, 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid prevents the growth and proliferation of cancer cells. In diabetes research, 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid inhibits the activity of SGLT2, which is a protein that reabsorbs glucose in the kidneys. By blocking the activity of SGLT2, 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid increases the excretion of glucose in the urine, leading to a reduction in blood glucose levels. In cardiovascular research, 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid improves cardiac function by reducing the workload on the heart and improving the efficiency of energy production in the heart muscle.
Biochemical and Physiological Effects:
2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid induces cell cycle arrest and apoptosis in tumor cells. In diabetes research, 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid reduces blood glucose levels and improves insulin sensitivity. In cardiovascular research, 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid improves cardiac function and reduces the risk of heart failure.
实验室实验的优点和局限性
2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid has several advantages for lab experiments, including its high potency and specificity for its target proteins. However, 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid. In cancer research, future studies could focus on the development of 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid derivatives with improved potency and selectivity for mTOR inhibition. In diabetes research, future studies could investigate the long-term effects of 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid on blood glucose control and cardiovascular outcomes. In cardiovascular research, future studies could explore the potential of 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid as a treatment for other cardiovascular diseases, such as hypertension and atherosclerosis. Overall, 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid has shown great potential for its use in biomedicine, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
合成方法
The synthesis of 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid involves the reaction between 3-ethyl-1-methylpyrazole-4-carboxylic acid and N,N-dimethylformamide dimethyl acetal in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid. The overall yield of the synthesis process is around 45%.
科学研究应用
2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid has been shown to inhibit the growth of tumor cells by blocking the activity of a protein called mTOR. In diabetes research, 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid has been demonstrated to reduce blood glucose levels by inhibiting the activity of a protein called SGLT2. In cardiovascular research, 2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid has been found to reduce the risk of heart failure by improving cardiac function.
属性
IUPAC Name |
2-[(3-ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-5-8-7(6-14(4)13-8)9(15)12-11(2,3)10(16)17/h6H,5H2,1-4H3,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPCASYCCUAXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C(=O)NC(C)(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzofuran-2-yl-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]methanone](/img/structure/B6627968.png)
![[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6627975.png)
![N-[(4-bromothiophen-2-yl)methyl]-5-hydroxy-N-methyl-2-nitrobenzamide](/img/structure/B6627983.png)
![4-fluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-3-nitrobenzenesulfonamide](/img/structure/B6627990.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6627998.png)

![3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628011.png)



![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)
![N-[2-(3-cyanophenoxy)phenyl]acetamide](/img/structure/B6628063.png)

![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)